molecular formula C12H14BrF3N2O2 B8104772 Tert-butyl (4-bromopyridin-2-yl)(2,2,2-trifluoroethyl)carbamate

Tert-butyl (4-bromopyridin-2-yl)(2,2,2-trifluoroethyl)carbamate

Cat. No.: B8104772
M. Wt: 355.15 g/mol
InChI Key: VPZOMAIENHNWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-bromopyridin-2-yl)(2,2,2-trifluoroethyl)carbamate is an organic compound with the molecular formula C10H13BrN2O2 It is a derivative of pyridine, featuring a bromine atom at the 4-position and a tert-butyl carbamate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromopyridin-2-yl)(2,2,2-trifluoroethyl)carbamate typically involves the reaction of 4-bromopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromopyridin-2-yl)(2,2,2-trifluoroethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce N-oxides .

Scientific Research Applications

Tert-butyl (4-bromopyridin-2-yl)(2,2,2-trifluoroethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (4-bromopyridin-2-yl)(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the trifluoroethyl group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-chloropyridin-2-yl)carbamate
  • Tert-butyl (4-fluoropyridin-2-yl)carbamate
  • Tert-butyl (4-iodopyridin-2-yl)carbamate

Uniqueness

Tert-butyl (4-bromopyridin-2-yl)(2,2,2-trifluoroethyl)carbamate is unique due to the presence of both a bromine atom and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2O2/c1-11(2,3)20-10(19)18(7-12(14,15)16)9-6-8(13)4-5-17-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZOMAIENHNWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(F)(F)F)C1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl (4-bromopyridin-2-yl)carbamate (1.5 g), cesium carbonate (2.7 g) and DMF (15 mL) was added 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.0 mL). The reaction mixture was stirred at room temperature for 15 hr, saturated aqueous ammonium chloride solution was added thereto, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.0 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.